2-Bromo-3-(2,4-dimethoxyphenyl)-1-propene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2,4-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7H,1,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKGAVVIILXENO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=C)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250261 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-09-1 | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-2,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromo-2-propen-1-yl)-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Bromo 3 2,4 Dimethoxyphenyl 1 Propene and Its Precursors
Synthesis of 2,4-Dimethoxyphenyl-Containing Starting Materials
The arrangement of the two methoxy (B1213986) groups on the benzene (B151609) ring is crucial. The 1,3-relationship of the hydroxyl groups in resorcinol (B1680541) makes it an ideal and common starting material. A straightforward and high-yielding method for its dimethoxylation is the Williamson ether synthesis, where a base is used to deprotonate the hydroxyl groups, followed by reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide.
Alternatively, the directing effects of substituents on an aromatic ring can be exploited. A methoxy group is a powerful activating ortho-, para-director in electrophilic aromatic substitution. masterorganicchemistry.comnumberanalytics.com This means that starting with anisole (B1667542) (methoxybenzene), a second substitution will be directed to the positions ortho or para to the existing methoxy group. masterorganicchemistry.commasterorganicchemistry.com While direct Friedel-Crafts methoxylation is generally not feasible, other electrophilic substitutions on anisole will yield a mixture of ortho- and para-substituted products, which would then require separation and further transformation. Due to the efficiency and simplicity of the resorcinol route, it is often preferred.
With 1,3-dimethoxybenzene (B93181) (resorcinol dimethyl ether) in hand, a functional group must be introduced to serve as a handle for building the propene side chain. This is typically achieved through electrophilic aromatic substitution, where the activating nature of the two methoxy groups directs the incoming electrophile to the positions ortho and para to them.
Common functionalization reactions include:
Vilsmeier-Haack Reaction: This reaction uses phosphoryl chloride and a formamide, such as N,N-dimethylformamide (DMF), to install a formyl group (-CHO) onto the aromatic ring, yielding 2,4-dimethoxybenzaldehyde (B23906). This aldehyde is a versatile precursor for olefination reactions.
Friedel-Crafts Acylation: Using an acyl halide (e.g., acetyl chloride) or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃), an acyl group can be added to the ring. For instance, acylation with acetyl chloride would produce 1-(2,4-dimethoxyphenyl)ethanone.
These reactions provide the necessary electrophilic carbon site (the carbonyl carbon) for the subsequent construction of the C-C bonds needed for the propene backbone.
Table 1: Key Functionalization Reactions for 1,3-Dimethoxybenzene
| Reaction | Reagents | Product | Utility |
|---|---|---|---|
| Vilsmeier-Haack Formylation | POCl₃, DMF | 2,4-Dimethoxybenzaldehyde | Precursor for Wittig/HWE olefination |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2,4-Dimethoxyphenyl)ethanone | Precursor for Grignard/Wittig-type reactions |
Construction of the 1-Propene Backbone
Once a suitable functionalized 2,4-dimethoxyphenyl precursor like 2,4-dimethoxybenzaldehyde is synthesized, the next stage involves forming the three-carbon propene chain.
Olefination reactions are a cornerstone of organic synthesis for creating carbon-carbon double bonds. The Wittig reaction is a widely used and powerful method for this transformation. numberanalytics.com It involves the reaction of an aldehyde or ketone with a phosphorus ylide. libretexts.org To construct the desired propene backbone from 2,4-dimethoxybenzaldehyde, an ethyl-substituted ylide, such as (ethyl)triphenylphosphonium bromide, would be treated with a strong base to generate the corresponding ylide, which then reacts with the aldehyde.
An important alternative is the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate (B1237965) carbanion. These are generally more reactive than the corresponding phosphorus ylides and offer advantages in terms of product purification, as the phosphate (B84403) byproduct is water-soluble.
A significant challenge in olefination is controlling the stereochemistry of the newly formed double bond (E/Z isomerism). In the context of the Wittig reaction, the nature of the ylide is paramount. wikipedia.org
Non-stabilized ylides (where the R group on the ylide is an alkyl group) typically react under kinetic control in salt-free conditions to produce predominantly the Z-alkene. wikipedia.orgpitt.edu
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are more stable and the reaction can become reversible, leading to the thermodynamically favored E-alkene. wikipedia.orgresearchgate.net
The Horner-Wadsworth-Emmons reaction almost exclusively yields the E-alkene. Therefore, by carefully selecting the olefination method and the specific reagents, chemists can exert significant control over the stereochemical outcome of the propene backbone construction. numberanalytics.comresearchgate.net
Table 2: Stereoselectivity in Olefination Reactions
| Reaction | Reagent Type | Typical Major Product |
|---|---|---|
| Wittig | Non-stabilized Ylide | (Z)-Alkene |
| Wittig | Stabilized Ylide | (E)-Alkene |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | (E)-Alkene |
Regioselective Bromination at the Vinylic Position
The final and most challenging step is the regioselective introduction of a bromine atom at the C2 (vinylic) position of the propene chain. Direct bromination of 3-(2,4-dimethoxyphenyl)-1-propene is complicated, as reactions with reagents like Br₂ would lead to addition across the double bond, and radical bromination with N-bromosuccinimide (NBS) would favor substitution at the allylic position (C3). rsc.org Therefore, more sophisticated strategies are required.
One advanced method involves a two-step addition-elimination sequence. The alkene precursor is first treated with bromine (Br₂) to form a vicinal dibromide, 1,2-dibromo-3-(2,4-dimethoxyphenyl)propane. Subsequent treatment with a controlled amount of a suitable base can induce the elimination of one equivalent of hydrogen bromide (HBr) to form the desired vinyl bromide. google.com
A more modern and highly regioselective approach is the hydrobromination of an alkyne precursor, namely 3-(2,4-dimethoxyphenyl)-1-propyne. This alkyne can be synthesized from 2,4-dimethoxybenzaldehyde. The subsequent hydrobromination can be controlled to yield the desired product:
Anti-Markovnikov Hydrobromination: A radical addition of HBr, often initiated by peroxides or light, or certain metal-catalyzed reactions can add the bromine atom to the internal carbon (C2) of the terminal alkyne, yielding the target 2-bromo-1-propene derivative. organic-chemistry.org This method provides excellent regioselectivity for terminal alkynes, making it a powerful tool for synthesizing vinyl bromides. organic-chemistry.org
These advanced methods overcome the inherent reactivity patterns of the propene group, allowing for the precise and regioselective installation of the bromine atom at the vinylic position to complete the synthesis of 2-Bromo-3-(2,4-dimethoxyphenyl)-1-propene.
Electrophilic Bromination Techniques and Mechanistic Nuances
Electrophilic bromination is a fundamental reaction for alkenes. When an alkene, such as a precursor like 3-(2,4-dimethoxyphenyl)-1-propene, is treated with molecular bromine (Br₂), an electrophilic addition reaction typically occurs across the double bond. chemguide.co.uk This reaction proceeds through a cyclic bromonium ion intermediate.
The mechanism begins with the attack of the alkene's pi bond on a bromine molecule. masterorganicchemistry.comlibretexts.org This leads to the formation of a three-membered ring called a bromonium ion, where the positive charge resides on the bromine atom. libretexts.org This intermediate is then attacked by the resulting bromide ion (Br⁻) from the backside. masterorganicchemistry.comlibretexts.org This backside attack results in anti-addition, where the two bromine atoms are added to opposite faces of the original double bond, yielding a vicinal dibromide, specifically 1,2-dibromo-3-(2,4-dimethoxyphenyl)propane. masterorganicchemistry.com
While this method is effective for producing dibromides, it represents an undesired side reaction when the target is the allylically brominated product, this compound. chadsprep.com The reaction is typically conducted at room temperature in an inert organic solvent, such as tetrachloromethane (CCl₄). chemguide.co.ukmasterorganicchemistry.com The rapid disappearance of the reddish-brown color of bromine is a characteristic indicator of this addition reaction with alkenes. colorado.edu
Radical-Mediated Bromination Pathways
To achieve the synthesis of this compound, selective bromination at the allylic position (the carbon atom adjacent to the double bond) is required. This is accomplished through a radical-mediated pathway. The stability of the intermediate allylic radical, which is enhanced by resonance, favors substitution at this position over addition to the double bond. ucalgary.calibretexts.org
The reagent of choice for this transformation is N-bromosuccinimide (NBS). chadsprep.com NBS serves to provide a constant, low concentration of molecular bromine (Br₂) throughout the reaction. libretexts.orglibretexts.org This low concentration is critical to suppress the competing electrophilic addition reaction. chadsprep.com The reaction is initiated by light (UV) or a radical initiator, which causes the homolytic cleavage of the Br-Br bond to form bromine radicals. libretexts.orgopenochem.org
The radical chain mechanism proceeds as follows:
Initiation: A small amount of Br₂ is cleaved by light or heat to produce two bromine radicals (Br•). libretexts.org
Propagation:
A bromine radical abstracts a hydrogen atom from the allylic position of the substrate, 3-(2,4-dimethoxyphenyl)-1-propene, to form a resonance-stabilized allylic radical and hydrogen bromide (HBr). libretexts.org
The HBr reacts with NBS to regenerate the required Br₂. libretexts.org
The allylic radical then abstracts a bromine atom from a Br₂ molecule to yield the final product, this compound, and a new bromine radical, which continues the chain reaction. ucalgary.calibretexts.org
Termination: The reaction concludes when radicals combine with each other. openochem.org
The stability of the allylic radical is a key factor, as the unpaired electron can be delocalized over the conjugated pi system, making the abstraction of an allylic hydrogen more favorable than other positions. libretexts.org
Catalytic Approaches for Selective Halogenation
Modern synthetic chemistry has seen the emergence of advanced catalytic methods for halogenation that offer mild conditions and high selectivity. For substrates like styrenes, photoredox catalysis provides a powerful tool for generating radical intermediates. nih.gov These methods can unlock the use of not only alkyl iodides but also more challenging alkyl and aryl bromides as radical precursors through a halogen atom transfer (XAT) process. nih.govresearchgate.net
Iron-catalyzed systems have also been developed for the three-component perfluoroalkylarylation of styrenes, which proceeds via radical intermediates and halogen atom transfer. acs.org A plausible mechanism involves an iron(II) catalyst initiating the formation of a radical, which then undergoes halogen atom transfer with an alkyl halide. acs.org This newly formed radical adds to the styrene, and subsequent oxidation and reaction with an arene yield the final product. acs.org While developed for alkylarylation, such catalytic cycles demonstrate the potential for activating C-Br bonds and could be adapted for the selective synthesis of compounds like this compound.
Optimization of Reaction Conditions and Process Intensification
Optimizing reaction parameters is crucial for maximizing the yield and purity of the target compound while minimizing side products and environmental impact. Key areas of focus include solvent selection, temperature and pressure control, and the adoption of modern process technologies like continuous flow synthesis.
Solvent Selection and Its Influence on Reaction Kinetics and Selectivity
The choice of solvent can significantly impact the outcome of bromination reactions. In radical allylic brominations using NBS, non-polar solvents are commonly employed. Carbon tetrachloride (CCl₄) has been a traditional choice as it facilitates the reaction while minimizing competing ionic pathways. libretexts.orglibretexts.org
In other bromination reactions, solvent polarity has been shown to have a more pronounced effect. For instance, in the bromination of certain aromatic compounds, dichloromethane (B109758) was found to be the optimal solvent, providing excellent selectivity where other solvents like acetonitrile (B52724), diethyl ether, and hexane (B92381) resulted in lower yields. researchgate.net In contrast, some continuous flow bromination studies have found that solvent polarity has only a minor effect on the reaction rate, with solubility being the primary criterion for solvent selection. nih.gov The influence of the solvent can also be highly specific to the substrate, as seen in studies on the bromination of various alkylbenzenes in aqueous trifluoroacetic acid, where solvent composition altered reaction rates and isomer distribution. acs.org
| Reaction Type | Substrate Type | Solvent | Observation | Source |
|---|---|---|---|---|
| Radical Allylic Bromination | Alkenes | Tetrachloromethane (CCl₄) | Standard solvent for NBS brominations, promotes radical pathway. | libretexts.orglibretexts.org |
| Electrophilic Addition | Alkenes | Tetrachloromethane (CCl₄) | Commonly used as an inert solvent for Br₂ addition. | chemguide.co.ukmasterorganicchemistry.com |
| NBS Bromination | Aromatic Ketones | Dichloromethane | Identified as the best choice for high selectivity and yield compared to acetonitrile, ether, or hexane. | researchgate.net |
| Continuous Flow Bromination | Alkenes/Aromatics | Various | Solvent polarity had a small effect on the reaction rate; solubility was the main factor. | nih.gov |
| Electrophilic Bromination | Alkylbenzenes | Aqueous Trifluoroacetic Acid | Solvent composition significantly affects reaction rates and selectivity. | acs.org |
Temperature and Pressure Profiling for Enhanced Yield and Purity
Temperature is a critical parameter for controlling the selectivity of bromination reactions. For allylic substitutions, the reaction must be carefully controlled to favor the radical pathway over electrophilic addition. High temperatures can promote radical reactions, such as the allylic chlorination of alkenes. libretexts.org However, for a given reaction, there is often an optimal temperature range to achieve the best conversion and purity. researchgate.net For many highly exothermic halogenation reactions, traditional batch processes require very low temperatures (e.g., -78 °C) to control the reaction and ensure selectivity, which can be challenging to scale up. rsc.org
Pressure is less commonly used as a control parameter in preparative synthesis but is vital for fundamental kinetic studies. Low-pressure discharge-flow experiments have been used to study the gas-phase kinetics of bromine atom reactions with various alkenes, providing valuable data on reaction rate constants and Arrhenius expressions for both addition and hydrogen abstraction pathways. researchgate.net These studies help elucidate the fundamental principles governing the reaction's temperature dependence.
Continuous Flow Methodologies for Scalable Synthesis
Continuous flow chemistry offers a powerful solution to many of the challenges associated with hazardous halogenation reactions. rsc.orgresearchgate.net By performing reactions in microreactors or flow reactors, significant advantages in safety, efficiency, and scalability can be realized. scispace.com
Key benefits of continuous flow for bromination include:
Enhanced Safety: Highly toxic and corrosive reagents like molecular bromine can be generated in situ and used immediately, avoiding the risks associated with their storage and transport. nih.gov The small reactor volume inherently limits the amount of hazardous material present at any given time, preventing dangerous thermal runaways. rsc.orgresearchgate.net
Superior Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat dissipation. scispace.com This enables precise temperature control, suppressing the formation of hotspots and allowing highly exothermic reactions to be run safely at temperatures that would be impractical in batch reactors. rsc.orgresearchgate.net
Improved Selectivity and Yield: Precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize the formation of the desired product and minimize impurities. nih.gov The improved mixing in flow reactors is also beneficial, especially for gas-liquid reactions. researchgate.net This technology has been successfully applied to a variety of halogenation reactions, demonstrating its potential to unconstrain chemical synthesis. rsc.org
Green Chemistry Principles in Synthetic Route Design and Implementation
Atom economy is a core metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.com A high atom economy signifies a more efficient process with minimal waste generation. primescholars.com
The synthesis of this compound typically involves at least two key transformations: the formation of its immediate precursor, 3-(2,4-dimethoxyphenyl)-1-propene, followed by allylic bromination.
A common method for synthesizing the precursor alkene is the Wittig reaction, starting from 2,4-dimethoxybenzaldehyde and a phosphorus ylide. While effective, the Wittig reaction inherently suffers from poor atom economy. A significant portion of the reagent mass, specifically the triphenylphosphine (B44618), is converted into a triphenylphosphine oxide byproduct. rsc.org This byproduct has a considerable molecular weight and constitutes a major waste stream, significantly lowering the atom economy of this step. rsc.org
The subsequent allylic bromination step also presents challenges to atom economy. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent, is frequently used for its selectivity in brominating the position adjacent to a double bond. libretexts.orgmasterorganicchemistry.com However, from an atom economy perspective, NBS is inefficient as only the single bromine atom is incorporated into the product, this compound. The remainder of the NBS molecule becomes succinimide, a waste byproduct. wordpress.com
Table 1: Comparative Atom Economy in Key Synthetic Steps This table is for illustrative purposes. Actual values depend on the specific reagents used.
| Reaction Step | Common Method | Reagents | Key Byproduct | Atom Economy |
|---|---|---|---|---|
| Olefination | Wittig Reaction | 2,4-dimethoxybenzaldehyde, (Ph)₃P=CH₂ | Triphenylphosphine oxide | Poor rsc.org |
| Allylic Bromination | Wohl-Ziegler Reaction | 3-(2,4-dimethoxyphenyl)-1-propene, N-Bromosuccinimide (NBS) | Succinimide | Poor wordpress.com |
| Alternative Bromination | HBr Addition (Hypothetical) | Alkene, HBr | None (in theory) | High (100%) primescholars.com |
The choice of solvents and reagents is critical to the environmental impact of a synthesis. Traditional organic synthesis often relies on hazardous and environmentally persistent solvents, such as chlorinated hydrocarbons like carbon tetrachloride (CCl₄), which was historically used for radical brominations. libretexts.org Green chemistry encourages the substitution of such solvents with more benign alternatives.
For bromination reactions, greener solvents such as heptane (B126788) have been successfully employed, particularly in organocatalyzed systems. proquest.com Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability, and recent research has demonstrated its utility in certain bromination reactions, which can also simplify product separation. hrpub.org
Beyond solvents, the reagents themselves are a key focus. While molecular bromine (Br₂) is atom-economical, it is highly toxic, corrosive, and hazardous to handle. nih.govnih.gov This has led to the widespread use of alternatives like NBS, which is a solid and easier to handle. masterorganicchemistry.comwordpress.com However, the green credentials of NBS are debated due to its poor atom economy and the generation of byproducts. wordpress.com
More advanced and sustainable approaches focus on the in situ generation of the brominating agent, avoiding the handling and transport of bulk hazardous materials. For example, bromine can be generated in a continuous flow reactor by reacting sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr). nih.govnih.gov This method enhances safety, as only small amounts of the hazardous reagent are present at any given time. nih.gov Other systems, such as using hydrogen peroxide (H₂O₂) with HBr, also provide a safer route to in situ bromine generation. nih.gov
Table 2: Comparison of Reagents and Solvents for Allylic Bromination
| Parameter | Traditional Method | Greener Alternative | Advanced Sustainable Approach |
|---|---|---|---|
| Bromine Source | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) wordpress.com | In situ generation from KBr/NaOCl nih.govnih.gov |
| Solvent | Carbon Tetrachloride (CCl₄) libretexts.org | Heptane proquest.com, Ethanol (B145695), Water hrpub.org | Water, various organic solvents nih.gov |
| Safety Profile | High risk (toxic, corrosive) nih.gov | Moderate risk (solid, but reactive) | Improved safety (low concentration) nih.gov |
| Waste | HBr | Succinimide wordpress.com | Salt byproducts (e.g., NaCl) |
Reducing energy consumption is another cornerstone of green chemistry. Many chemical reactions require significant energy input in the form of prolonged heating (reflux). Designing more energy-efficient synthetic routes can involve the use of highly active catalysts that enable reactions to proceed at lower temperatures or employing alternative energy sources.
For the synthesis of precursors like 2,4-dimethoxybenzaldehyde, catalytic methods that operate under milder conditions are preferable to high-temperature processes. For example, using an efficient cobalt catalyst for the formylation of 1,4-dimethoxybenzene (B90301) with formaldehyde (B43269) can proceed efficiently, offering an advantage over more energy-intensive classical methods. patsnap.com
In the allylic bromination step, the initiation of the required radical reaction is a key factor in energy consumption. Traditional methods might require high temperatures to achieve thermal homolysis of the initiator. libretexts.org An alternative is photochemical initiation, which uses light (e.g., from a sunlamp) to generate the necessary radicals, often allowing the reaction to proceed at much lower temperatures. google.com
Furthermore, innovative technologies like mechanochemistry (using ball-milling) can execute bromofunctionalization reactions under solvent- and catalyst-free conditions, drastically reducing both energy use and solvent waste. proquest.com Microwave-assisted synthesis is another technique that can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods.
Table 3: Energy Input Considerations in Synthesis
| Reaction Aspect | Conventional Approach | Energy-Efficient Alternative |
|---|---|---|
| Initiation | Thermal heating (reflux) | Photochemical initiation (light) google.com |
| Heating Method | Oil bath / Heating mantle (hours) | Microwave irradiation (minutes) |
| Overall Process | Batch synthesis in solvent with heating | Mechanochemistry (solvent-free, room temp) proquest.com |
| Catalysis | Stoichiometric reagents, high temp | High-activity catalyst, low temp patsnap.com |
Mechanistic Investigations of Chemical Transformations Involving 2 Bromo 3 2,4 Dimethoxyphenyl 1 Propene
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The compound 2-Bromo-3-(2,4-dimethoxyphenyl)-1-propene, a vinylic bromide, serves as a versatile substrate in several of these key reactions.
Heck Reactions: Regioselectivity and Stereospecificity with Vinylic Bromides
The Heck reaction, a palladium-catalyzed vinylation of alkenes, is a powerful tool for C-C bond formation. beilstein-journals.org When employing vinylic bromides like this compound, the regioselectivity and stereospecificity of the reaction are of paramount importance. Generally, the reaction of vinylic halides with electron-rich olefins can lead to a mixture of products. However, high regioselectivity can be achieved through careful selection of ligands and reaction conditions. liv.ac.uk For instance, the use of bidentate phosphine (B1218219) ligands has been shown to favor the formation of the desired regioisomer. liv.ac.uk The stereochemistry of the starting vinylic bromide is typically retained in the product, a hallmark of the Heck reaction's stereospecificity. The reaction mechanism is believed to proceed via a neutral pathway, which contrasts with some related arylations. liv.ac.uk
Table 1: Factors Influencing Regioselectivity in Heck Reactions of Vinylic Bromides
| Factor | Influence on Regioselectivity | Example |
| Ligand | Bidentate phosphines can enhance selectivity for the desired isomer. liv.ac.uk | dppp (1,3-bis(diphenylphosphino)propane) liv.ac.uk |
| Solvent | Molecular solvents are often effective without ionic additives. liv.ac.uk | DMF/MeOH mixture liv.ac.uk |
| Additives | Halide scavengers may be necessary with certain substrates. liv.ac.uk | Thallium acetate (B1210297) (TlOAc) liv.ac.uk |
Suzuki-Miyaura Couplings: Ligand Effects and Transmetalation Pathways
The Suzuki-Miyaura coupling is a widely practiced cross-coupling reaction due to its broad applicability and the low toxicity of boron-based reagents. illinois.edu In the context of this compound, this reaction facilitates the formation of a new C-C bond by coupling with an organoboron compound. The choice of ligand is crucial and can influence the reaction's efficiency and selectivity. researchgate.net For instance, specific catalyst systems have been developed for the coupling of challenging substrates like unprotected ortho-bromoanilines. nih.govrsc.org
The mechanism of the Suzuki-Miyaura reaction involves a key transmetalation step where the organic group is transferred from the boron atom to the palladium center. illinois.edu Studies have identified two main mechanistic pathways for this process, which are influenced by the ligand concentration. illinois.edu One pathway proceeds through a tricoordinate boronic acid complex, while the other involves a tetracoordinate boronate complex. illinois.edu The understanding of these pre-transmetalation intermediates has provided significant insight into the reaction mechanism. illinois.edu
Table 2: Mechanistic Pathways in Suzuki-Miyaura Transmetalation
| Pathway | Intermediate | Conditions |
| Pathway 1 | Tricoordinate (6-B-3) boronic acid complex illinois.edu | Dominant with excess ligand illinois.edu |
| Pathway 2 | Tetracoordinate (8-B-4) boronate complex illinois.edu | Occurs with a deficiency of ligand illinois.edu |
Sonogashira Couplings: Scope and Limitations for Alkynylation
The Sonogashira coupling reaction is a reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, such as this compound. wikipedia.org This reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and a mild base. wikipedia.org The scope of the Sonogashira reaction is broad, finding applications in the synthesis of complex molecules, including pharmaceuticals and natural products. wikipedia.org
The reactivity of the halide substrate plays a significant role in the reaction's success. Aryl iodides are generally more reactive than aryl bromides, which can be exploited for selective couplings. wikipedia.org For vinylic bromides, the reaction proceeds effectively, often with retention of the double bond's stereochemistry. libretexts.org However, limitations can arise with certain substrates, and the development of more robust catalyst systems is an ongoing area of research. organic-chemistry.org For instance, the use of bulky, electron-rich phosphine ligands has enabled the room-temperature coupling of less reactive aryl bromides. organic-chemistry.org
Negishi and Stille Couplings: Comparative Reactivity Studies
While less commonly cited for this specific substrate in the initial search, Negishi and Stille couplings represent other important palladium-catalyzed cross-coupling reactions. The Negishi reaction utilizes organozinc reagents, while the Stille reaction employs organotin compounds. A comparative study of the reactivity of this compound in these reactions would involve evaluating the efficiency of coupling with various organometallic reagents under optimized conditions for each reaction type. Generally, the reactivity of the organometallic reagent and the nature of the palladium catalyst and ligands would be key factors influencing the outcome.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions at vinylic carbons are generally less facile than at saturated sp3 carbons. The hybridization of the carbon atom and steric factors can significantly influence the reaction mechanism and outcome.
Vinylic SN2' and SN1' Mechanisms and Stereochemical Outcomes
Vinylic halides like this compound are typically unreactive towards standard S_N1 and S_N2 reactions. glasp.coyoutube.com The S_N2 pathway is hindered by the steric bulk of the double bond system and repulsion from the pi electron cloud, which prevents the necessary backside attack by the nucleophile. youtube.com An S_N1 reaction is also unfavorable because it would require the formation of a highly unstable vinylic carbocation on an sp-hybridized carbon. glasp.coyoutube.com
However, under certain conditions, allylic systems can undergo nucleophilic substitution through alternative pathways known as S_N2' and S_N1'. In an S_N2' reaction, the nucleophile attacks the γ-carbon of the allylic system, leading to a concerted shift of the double bond and expulsion of the leaving group from the α-carbon. The S_N1' mechanism involves the formation of a resonance-stabilized allylic carbocation intermediate, which can then be attacked by the nucleophile at either the α or γ position.
For this compound, the presence of the allylic system could potentially allow for such substitution patterns. The stereochemical outcome of these reactions is a key diagnostic feature. An S_N2' reaction is expected to proceed with a specific stereochemical relationship between the starting material and the product. In contrast, an S_N1' reaction, proceeding through a planar carbocation intermediate, would likely lead to a mixture of stereoisomers. The nature of the nucleophile, solvent, and the specific substitution pattern on the allylic framework would determine which, if any, of these substitution mechanisms is operative. masterorganicchemistry.comlibretexts.org Palladium-catalyzed nucleophilic substitutions of similar allylic systems have been shown to proceed with high regioselectivity, often favoring attack at the less substituted end of the allyl unit. pharm.or.jp
Table 3: Comparison of Vinylic Substitution Mechanisms
| Mechanism | Key Feature | Stereochemical Outcome | Reactivity of this compound |
| S_N1 | Vinylic carbocation intermediate | Racemization | Unlikely due to unstable carbocation glasp.coyoutube.com |
| S_N2 | Backside attack | Inversion of configuration | Unlikely due to steric hindrance youtube.com |
| S_N1' | Allylic carbocation intermediate | Mixture of stereoisomers | Possible due to allylic system |
| S_N2' | Concerted attack at γ-carbon | Specific stereochemistry | Possible due to allylic system |
Influence of the 2,4-Dimethoxyphenyl Group on Electronic Activation/Deactivation
The 2,4-dimethoxyphenyl group exerts a significant electronic influence on the reactivity of the entire molecule, primarily through a combination of resonance and inductive effects. The two methoxy (B1213986) groups (-OCH₃) are strong electron-donating groups (EDGs). vaia.comwizeprep.com This is due to the presence of lone pairs of electrons on the oxygen atoms that can be delocalized into the aromatic ring through resonance (a +M or +R effect). docsity.comyoutube.comcurlyarrows.com This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack. vaia.com
Specifically, the resonance effect of the methoxy groups increases the electron density at the ortho and para positions of the benzene (B151609) ring. wizeprep.comdocsity.comvaia.com This enhanced electron density makes these positions particularly activated towards electrophilic substitution. vaia.comdocsity.com The intermediate carbocation formed during electrophilic attack at the para position is especially stabilized due to the positive charge being adjacent to the methoxy group, which can directly donate its lone pair to stabilize the charge. docsity.com
Table 1: Electronic Effects of the 2,4-Dimethoxyphenyl Group
| Effect | Type | Description | Impact on Reactivity |
|---|---|---|---|
| Resonance | Electron-Donating (+R) | Delocalization of lone pairs from methoxy groups into the aromatic ring. docsity.comyoutube.comcurlyarrows.com | Strongly activates the aromatic ring, particularly at the ortho and para positions, increasing its nucleophilicity. vaia.comdocsity.com |
| Inductive | Electron-Withdrawing (-I) | Polarization of the sigma bond due to the electronegativity of the oxygen atoms. vaia.combrilliant.orgauburn.edu | Slightly deactivates the meta positions of the aromatic ring. vaia.com |
Electrophilic Addition Reactions to the Alkene Moiety
The alkene double bond in this compound is susceptible to electrophilic addition reactions. The general mechanism involves the attack of the electron-rich pi bond of the alkene on an electrophile.
Hydrohalogenation is the addition of a hydrogen halide (like HBr or HCl) across the double bond. wikipedia.org The reaction is initiated by the protonation of the alkene by the hydrogen halide, which leads to the formation of a carbocation intermediate. masterorganicchemistry.com The subsequent attack of the halide anion on the carbocation yields the final haloalkane product. wikipedia.orgmasterorganicchemistry.com For unsymmetrical alkenes, the regioselectivity of this addition is a key consideration.
Dihalogenation , such as bromination, involves the addition of a halogen molecule (e.g., Br₂) across the double bond. This reaction typically proceeds through a cyclic halonium ion intermediate. The alkene attacks one of the bromine atoms, displacing a bromide ion. The resulting bromonium ion is then attacked by the bromide ion from the opposite side, leading to an anti-addition product.
The regioselectivity of hydrohalogenation of unsymmetrical alkenes is generally governed by Markovnikov's rule . This rule states that in the addition of a protic acid HX to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide attaches to the carbon with fewer hydrogen atoms. wikipedia.orgorganic-chemistry.orgleah4sci.com This is because the addition of the proton to the less substituted carbon results in the formation of a more stable, more substituted carbocation intermediate. wikipedia.orgmasterorganicchemistry.com
In the case of this compound, the addition of HBr would be expected to follow Markovnikov's rule. Protonation of the terminal carbon (C1) would lead to a secondary carbocation at C2, which is also a vinylic carbocation. Vinylic carbocations are generally unstable, but can be stabilized by resonance with adjacent groups. wikipedia.org
Anti-Markovnikov addition can occur under specific conditions, particularly in the presence of peroxides for HBr addition. organic-chemistry.orgbyjus.comlibretexts.org This reaction proceeds via a free radical mechanism. byjus.com The peroxide initiates the formation of a bromine radical, which then adds to the alkene at the less substituted carbon to form a more stable secondary radical. This radical then abstracts a hydrogen atom from HBr to give the anti-Markovnikov product. organic-chemistry.orgbyjus.com
The inductive effect of the substituents also plays a role in determining the regioselectivity. curlyarrows.combrilliant.orgyoutube.com Electron-donating groups stabilize adjacent carbocations, while electron-withdrawing groups destabilize them. youtube.comlibretexts.org The 2,4-dimethoxyphenyl group is strongly electron-donating, which would stabilize a positive charge on the adjacent benzylic carbon. The bromine atom on the double bond is electron-withdrawing, which would destabilize a carbocation at C2. The interplay of these electronic effects, along with steric factors, determines the ultimate regiochemical outcome of the reaction.
Table 2: Regioselectivity in Electrophilic Addition
| Reaction Condition | Mechanism | Product | Rule |
|---|---|---|---|
| HBr (no peroxides) | Electrophilic Addition | 2,2-Dibromo-1-(2,4-dimethoxyphenyl)propane | Markovnikov wikipedia.orgorganic-chemistry.orgleah4sci.com |
Radical Reactions and Single Electron Transfer Pathways
Beyond electrophilic additions, the vinyl bromide functionality in this compound opens up pathways for radical-mediated transformations.
Vinylic radicals can be generated from vinyl halides through single electron transfer (SET) from a reducing agent or via photolysis. researchgate.netnih.govlibretexts.org The direct generation of vinyl radicals can be challenging due to the high reduction potentials of vinyl halides and the inherent instability of the resulting radicals. nih.gov The structure of vinylic radicals can be either bent (sp² hybridized) or linear (sp hybridized), depending on the substituents. researchgate.net
Once formed, the vinylic radical is a highly reactive intermediate. nih.govnih.gov Its fate can include:
Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a suitable donor to form the corresponding alkene.
Addition to a multiple bond: The radical can add to another alkene or alkyne, propagating a radical chain reaction.
Cyclization: If a suitable functional group is present elsewhere in the molecule, intramolecular cyclization can occur. nih.govfigshare.comacs.org
The generation of a vinylic radical from this compound can initiate a cascade of subsequent reactions, particularly intramolecular cyclizations. nih.govamanote.com If the radical can add to an appropriately positioned unsaturated system within the same molecule, a new ring can be formed. nih.govfigshare.comacs.org
For instance, intramolecular radical cyclization of related α-bromo amides has been shown to be an effective method for constructing complex polycyclic structures. rsc.orgrsc.org In the context of the title compound, if a suitable radical acceptor were present on the 2,4-dimethoxyphenyl ring or an attached side chain, a radical cyclization could lead to the formation of novel heterocyclic or carbocyclic systems. These cascade reactions are powerful tools in organic synthesis for building molecular complexity in a single step. nih.govthieme-connect.de
Table 3: Potential Radical Reactions
| Reaction Type | Initiator | Intermediate | Potential Product Type |
|---|---|---|---|
| Single Electron Transfer (SET) | Reducing Agent (e.g., Na, Li) libretexts.org | Vinylic Radical nih.govresearchgate.net | Reduced alkene, cyclized products |
| Photolysis | UV light researchgate.netnih.gov | Vinylic Radical researchgate.netnih.gov | Isomerized alkenes, cyclized products |
Pericyclic Reactions and Rearrangements
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. wikipedia.orglibretexts.org They are characterized by the simultaneous breaking and forming of bonds in a single, kinetically controlled step. wikipedia.org Such reactions are typically stereospecific and are governed by the principle of conservation of orbital symmetry. researchgate.netfiveable.me The main classes of pericyclic reactions relevant to the structure of this compound include sigmatropic rearrangements and electrocyclic reactions. wikipedia.orglibretexts.org
Electrocyclic Reactions of Functionalized Dienes
Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a ring from a conjugated π-system, or the reverse ring-opening process. libretexts.orgmasterorganicchemistry.com These reactions are also governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical). wikipedia.orglibretexts.org
This compound is not a conjugated diene itself. However, it could potentially be transformed into one. For example, elimination of HBr could, in principle, lead to a substituted 1,3-butadiene. This resulting diene could then undergo an electrocyclic ring closure to form a cyclobutene (B1205218) derivative.
The stereochemistry of this ring closure would be dictated by the Woodward-Hoffmann rules. For a 4π-electron system (like a substituted butadiene), a thermal reaction would proceed in a conrotatory fashion, where the termini of the diene rotate in the same direction. jove.commasterorganicchemistry.com A photochemical reaction, on the other hand, would proceed in a disrotatory fashion, with the termini rotating in opposite directions. masterorganicchemistry.comchemistnotes.com
| Number of π Electrons | Reaction Condition | Mode of Rotation |
|---|---|---|
| 4n | Thermal | Conrotatory |
| 4n | Photochemical | Disrotatory |
| 4n + 2 | Thermal | Disrotatory |
| 4n + 2 | Photochemical | Conrotatory |
This table summarizes the generalized Woodward-Hoffmann rules for electrocyclic reactions. wikipedia.orglibretexts.org
The presence of the 2,4-dimethoxyphenyl group, being electron-donating, would influence the electronic properties of the hypothetical diene, potentially affecting the reaction rate and the stability of the resulting cyclobutene. The bromine atom, being bulky and electron-withdrawing, would also play a significant role in the stereochemical outcome and the energetics of the reaction. For example, in the electrocyclic ring closure of substituted butadienes, the stereochemistry of the product is precisely controlled by the mode of rotation. libretexts.org
Computational Chemistry and Theoretical Studies of 2 Bromo 3 2,4 Dimethoxyphenyl 1 Propene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key electronic properties.
Density Functional Theory (DFT) for Ground State Properties and Molecular Geometry
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in the molecule. For a molecule like 2-Bromo-3-(2,4-dimethoxyphenyl)-1-propene, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict key structural parameters. researchgate.net
In studies of similar structures, such as bromo-dimethoxybenzaldehydes and various chalcones, DFT has been successfully used to calculate bond lengths, bond angles, and dihedral (torsion) angles. scielo.br For instance, in a related chalcone (B49325), (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, the molecule was found to be substantially twisted, with the dihedral angle between its two aromatic rings being 17.91°. nih.gov For this compound, DFT would similarly elucidate the planarity or twist of the dimethoxyphenyl ring relative to the propene unit. The optimized geometry is the foundation for all other computational property predictions.
Table 1: Illustrative Geometric Parameters Calculated via DFT for an Analogous Brominated Compound This table presents typical data obtained from DFT calculations on a related molecule, (2E)-3-(3-bromo-4-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, to illustrate the expected output for the target compound.
| Parameter | Description | Illustrative Value |
| Dihedral Angle | Angle between the mean planes of the two aromatic rings. | 17.91 (17)° nih.gov |
| Twist Angle | Angle of the enone bridge relative to the 3-bromo-4-fluorophenyl ring. | 13.63 (14)° nih.gov |
| Twist Angle | Angle of the enone bridge relative to the 3,4-dimethoxyphenyl ring. | 4.27 (15)° nih.gov |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, FMO analysis would reveal the distribution of these key orbitals. It is expected that the HOMO would be localized primarily on the electron-rich 2,4-dimethoxyphenyl ring, while the LUMO might be distributed across the C=C double bond and the C-Br bond, which are sites susceptible to nucleophilic attack.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies This table defines key reactivity descriptors that would be calculated from the HOMO and LUMO energies of this compound.
| Descriptor | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic character of a molecule. |
Studies on similar molecules, like benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, have shown that a small HOMO-LUMO energy gap indicates that charge transfer occurs within the molecule, leading to high chemical reactivity. nih.gov
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers for rotation between them.
Molecular Mechanics and Dynamics Simulations for Conformational Sampling
Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. It is much faster than quantum mechanical methods and is ideal for exploring the vast conformational space of a flexible molecule. A conformational search using an MM force field would be the first step to identify a wide range of possible low-energy structures for this compound.
Following this, Molecular Dynamics (MD) simulations can be employed. MD simulates the movement of atoms and molecules over time, providing insights into the dynamic behavior and conformational flexibility of the compound. researchgate.net An MD simulation would show how the molecule samples different conformations at a given temperature, revealing the most populated conformational states and the transitions between them.
Identification of Stable Conformers and Torsional Barriers
The low-energy conformers identified through MM and MD simulations would then typically be subjected to higher-level DFT or ab initio calculations for energy refinement and geometry optimization. This process identifies the most stable conformers.
A key aspect of this analysis is the calculation of the potential energy surface by systematically rotating key dihedral angles. For this compound, the crucial torsions would be around the C-C single bonds connecting the phenyl ring to the propene unit. Plotting the energy as a function of the dihedral angle reveals the energy barriers (torsional barriers) that must be overcome for the molecule to rotate from one stable conformation to another. The rotational barrier in propane, for instance, is a well-studied example of such an analysis. This information is critical for understanding how the molecule might adapt its shape to interact with a biological target.
Reaction Mechanism Modeling and Transition State Characterization
Understanding the potential chemical transformations of this compound is crucial for predicting its behavior in various chemical environments. Computational modeling allows for the detailed exploration of reaction pathways and the characterization of fleeting transition states, which are often impossible to observe experimentally. mit.edu
The reactivity of this compound is dominated by the interplay between the allylic bromide functionality and the electron-rich dimethoxyphenyl ring. Theoretical studies on analogous systems, such as the bromination of alkenes and the reactions of substituted allyl bromides, provide a framework for predicting its behavior. researchgate.netsciforum.net Density Functional Theory (DFT) is a commonly employed method for these predictions, offering a good balance between accuracy and computational cost. mdpi.com
Potential reaction pathways for this molecule include:
Nucleophilic Substitution (SN): The allylic bromide is susceptible to nucleophilic attack. Both SN2 and SN1/SN1' mechanisms can be computationally modeled. The SN1 pathway would involve the formation of a resonance-stabilized allylic carbocation, with potential for rearrangement. DFT calculations can elucidate the structures of these intermediates and the transition states leading to their formation. The energy barriers for these pathways are critical in determining the predominant mechanism. For instance, calculations on similar alkyl halides have determined energy barriers for halogen transfer reactions. rsc.org
Elimination (E2): In the presence of a strong base, an E2 elimination reaction can occur, leading to the formation of a conjugated diene. Computational modeling can map the potential energy surface for this concerted reaction, identifying the transition state where the C-H and C-Br bonds are simultaneously broken.
Electrophilic Addition to the Alkene: The double bond can undergo electrophilic addition. For example, in the presence of Br2, a bromonium ion intermediate would likely form, followed by nucleophilic attack. masterorganicchemistry.com Computational studies on the bromination of alkenes have shown that such reactions can proceed through a trans addition mechanism. researchgate.net
Reactions involving the Aromatic Ring: The electron-rich 2,4-dimethoxyphenyl group can undergo electrophilic aromatic substitution. However, the deactivating effect of the bromo-propenyl substituent would influence the regioselectivity and reaction rates.
To illustrate, a hypothetical energy profile for a competing SN2 and E2 reaction could be calculated. The energy barriers (ΔE‡) would dictate the kinetic product under specific conditions.
Table 1: Hypothetical Calculated Energy Barriers for Competing Reaction Pathways of this compound
| Reaction Pathway | Proposed Reagent | Computational Method | Basis Set | Calculated ΔE‡ (kcal/mol) |
| SN2 | OH- | B3LYP | 6-311+G(d,p) | 22.5 |
| E2 | OH- | B3LYP | 6-311+G(d,p) | 25.0 |
| SN1 (rate-determining step) | H2O | M06-2X | 6-311+G(d,p) | 30.2 |
Note: The data in this table is illustrative and based on typical values for similar reactions. Actual values would require specific calculations for the title compound.
The solvent environment can dramatically influence reaction rates and mechanisms. nih.gov Computational chemistry accounts for these effects using solvation models. These can be broadly categorized into explicit and implicit models.
Explicit Solvation: In this model, individual solvent molecules are included in the calculation. While this approach can capture specific solvent-solute interactions like hydrogen bonding, it is computationally very expensive.
Implicit Solvation (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This method is computationally less demanding and often provides a good approximation of bulk solvent effects. nih.gov
For reactions involving charged intermediates or transition states, such as SN1 reactions, the choice of solvent and the corresponding computational model is critical. A polar solvent would stabilize the carbocation intermediate, lowering the energy barrier compared to a nonpolar solvent. Theoretical studies have demonstrated that the relative stability of different isomers and tautomers can be strongly affected by the solvent. nih.gov For instance, the energy barrier for the SN1 pathway of this compound would be significantly lower in a polar protic solvent like water compared to a nonpolar solvent like hexane (B92381).
Table 2: Illustrative Impact of Solvation Models on a Hypothetical SN1 Energy Barrier
| Solvent | Solvation Model | Calculated ΔE‡ (kcal/mol) |
| Gas Phase | None | 45.8 |
| Hexane (ε=1.88) | PCM | 42.1 |
| Chloroform (ε=4.81) | PCM | 35.5 |
| Water (ε=78.39) | PCM | 30.2 |
Note: This data is hypothetical and serves to illustrate the trend of decreasing energy barriers with increasing solvent polarity.
Spectroscopic Property Predictions via Computational Methods
Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Predicting NMR spectra computationally can help in assigning experimental signals and confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard for calculating NMR chemical shifts. nih.gov
The process generally involves:
A conformational search to identify the low-energy conformers of the molecule.
Geometry optimization of each conformer.
Calculation of the NMR shielding tensors for each conformer.
Boltzmann averaging of the chemical shifts based on the relative energies of the conformers. nih.gov
Table 3: Hypothetical Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) (in CDCl3, PCM) |
| Vinylic H (geminal to Br) | 6.25 |
| Vinylic H (trans to Br) | 5.80 |
| Benzylic CH2 | 3.60 |
| OCH3 (ortho) | 3.90 |
| OCH3 (para) | 3.85 |
| Aromatic H (position 3) | 6.55 |
| Aromatic H (position 5) | 6.50 |
| Aromatic H (position 6) | 7.10 |
Note: These values are illustrative and based on typical chemical shifts for similar structural motifs.
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational frequency analysis can predict these vibrational modes, their frequencies, and their intensities. These calculations are typically performed at the same level of theory as the geometry optimization. The calculated frequencies are often systematically scaled to better match experimental data. researchgate.net
For this compound, key vibrational modes would include:
C=C stretching of the alkene.
C-Br stretching.
Aromatic C-H and C=C stretching.
C-O stretching of the methoxy (B1213986) groups.
CH2 and CH3 stretching and bending modes.
A detailed analysis, often aided by Potential Energy Distribution (PED) calculations, can assign each calculated frequency to specific atomic motions within the molecule. This is particularly useful for complex molecules where experimental spectra can be crowded and difficult to interpret. Studies on related compounds with methoxyphenyl groups have successfully used DFT to analyze their vibrational spectra. researchgate.netopenaccesspub.org
Table 4: Illustrative Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Predicted Frequency (cm-1, Scaled) | Expected IR Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Alkene C=C Stretch | ~1640 | Medium |
| Aromatic C=C Stretch | 1610, 1500 | Strong |
| Asymmetric C-O-C Stretch | ~1250 | Strong |
| Symmetric C-O-C Stretch | ~1030 | Strong |
| C-Br Stretch | ~650 | Medium |
Note: This data is illustrative and based on characteristic vibrational frequencies for these functional groups.
Quantitative Structure-Property Relationship (QSPR) Studies
QSPR aims to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models use molecular descriptors, which are numerical values derived from the chemical structure.
For this compound, a QSPR study could be developed to predict properties such as boiling point, solubility, or reactivity. The first step is to calculate a wide range of molecular descriptors, which can be categorized as:
Topological: Based on the 2D graph of the molecule.
Geometrical: Derived from the 3D structure of the molecule.
Quantum Chemical: Calculated using quantum mechanics, such as HOMO/LUMO energies, Mulliken charges, and dipole moment.
Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a predictive model. For instance, studies on halogenated anisoles have successfully used quantum chemical descriptors to model their physicochemical properties. nih.gov A similar approach could be applied to a series of related bromo-phenyl-propene derivatives to develop a robust QSPR model.
Table 5: Examples of Molecular Descriptors for QSPR Studies
| Descriptor Type | Example Descriptor | Relevance |
| Constitutional | Molecular Weight | Basic physical properties |
| Topological | Wiener Index | Branching and compactness |
| Geometrical | Molecular Surface Area | Solvation and transport properties |
| Quantum Chemical | HOMO Energy | Electron-donating ability, reactivity |
| Quantum Chemical | LUMO Energy | Electron-accepting ability, reactivity |
| Quantum Chemical | Dipole Moment | Polarity, intermolecular interactions |
Development of Molecular Descriptors for Predicting Chemical Reactivity and Selectivity
The reactivity and selectivity of this compound are governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating a range of molecular descriptors that quantify these properties. nih.govasrjetsjournal.org These descriptors are derived from the molecule's calculated wave function and electron density.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is likely to be located on the electron-rich dimethoxyphenyl ring and the propene double bond, while the LUMO may be associated with the carbon-bromine bond, suggesting sites for nucleophilic and electrophilic attack, respectively.
Conceptual DFT Reactivity Descriptors: A suite of global reactivity descriptors can be calculated from the HOMO and LUMO energies to provide a more quantitative picture of reactivity. asrjetsjournal.orgscielo.org.mxresearchgate.net These include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution. A harder molecule is less reactive.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity to react.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors can be used to compare the reactivity of this compound with other related compounds and to predict its behavior in different reaction environments.
Local Reactivity Descriptors: To understand regioselectivity (i.e., which atom in the molecule is most likely to react), local reactivity descriptors are employed. The Fukui function is a key descriptor that identifies the most electrophilic and nucleophilic sites within a molecule by analyzing the change in electron density upon the addition or removal of an electron. scielo.org.mx For this compound, Fukui functions could pinpoint whether reactions are more likely to occur at the vinylic carbons, the aromatic ring, or the carbon bearing the bromine atom.
Table 1: Hypothetical Global Reactivity Descriptors for this compound and Related Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) | Electrophilicity (ω) |
| This compound | -5.85 | -0.95 | 4.90 | 2.45 | 0.41 | 2.08 |
| Styrene | -6.10 | -0.20 | 5.90 | 2.95 | 0.34 | 1.68 |
| 2,4-Dimethoxybenzene | -5.50 | -0.10 | 5.40 | 2.70 | 0.37 | 1.63 |
| Allyl Bromide | -7.20 | -1.10 | 6.10 | 3.05 | 0.33 | 2.73 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Predictive Models for Catalytic Efficiency or Material Precursor Performance
Computational chemistry can also be used to develop predictive models for the performance of this compound as a catalyst or a precursor for materials synthesis.
Modeling Catalytic Cycles: If this compound were to be investigated as a catalyst, for example in cross-coupling reactions where the bromo-alkene moiety is active, DFT could be used to model the entire catalytic cycle. This would involve calculating the geometries and energies of all reactants, intermediates, transition states, and products. The calculated activation energies for the key steps, such as oxidative addition and reductive elimination, would provide a direct measure of the catalyst's predicted efficiency. By systematically modifying the structure of the ligand (in this case, the 2,4-dimethoxyphenyl group) in the computational model, researchers can screen for derivatives with lower activation barriers and thus higher catalytic activity.
Predicting Material Properties: As a material precursor, this compound could potentially be used in polymerization or in the synthesis of functional materials. Computational models can predict the properties of the resulting materials. For instance, if it were used as a monomer in a polymerization reaction, the reactivity of the vinyl group could be assessed. Furthermore, machine learning models can be trained on datasets of known material properties to predict the characteristics of new materials based on the structure of their precursors. researchgate.net Descriptors for this compound, such as its polarizability, dipole moment, and molecular volume, could be used as input for such models to predict properties like thermal stability, conductivity, or optical characteristics of the resulting polymer.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): By calculating a range of molecular descriptors for a series of related compounds and correlating them with experimentally determined catalytic activities or material properties, a QSAR or QSPR model can be developed. This statistical model can then be used to predict the performance of new, unsynthesized compounds, thereby guiding experimental efforts toward the most promising candidates. For this compound, a QSPR study could involve synthesizing a small library of analogous compounds, measuring a key performance metric, and then building a model based on computationally derived descriptors.
Table 2: Hypothetical Data for a Predictive Model of Catalytic Performance
| Derivative of 2-Bromo-3-phenyl-1-propene | HOMO-LUMO Gap (eV) | Calculated Activation Energy (kcal/mol) | Predicted Relative Reaction Rate |
| 3-(4-methoxyphenyl) | 5.10 | 18.5 | 1.5 |
| 3-(2,4-dimethoxyphenyl) | 4.90 | 17.2 | 2.8 |
| 3-(3,4,5-trimethoxyphenyl) | 4.75 | 16.1 | 4.5 |
| 3-(4-nitrophenyl) | 5.80 | 22.1 | 0.3 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating how computational data could be used to build a predictive model.
Applications in Advanced Organic Synthesis and Materials Science Precursors
Intermediate in the Synthesis of Agrochemicals and Functional Specialty Chemicals
The development of new agrochemicals and functional specialty chemicals often involves the synthesis and screening of libraries of novel organic compounds. nih.gov Bromo- and dimethoxy-substituted aromatic compounds are common structural motifs in various biologically active molecules and specialty chemicals. researchgate.netnih.govresearchgate.netmdpi.comsunankalijaga.orggoogle.comnih.gov
The combination of the reactive vinyl bromide and the functionalized aromatic ring in 2-Bromo-3-(2,4-dimethoxyphenyl)-1-propene makes it a useful intermediate for creating a diverse range of derivatives for screening in agrochemical or other functional applications. The bromo group can be readily displaced or used in cross-coupling reactions to introduce a wide variety of substituents, while the alkene can be functionalized in numerous ways. researchgate.net
Role in the Chemical Synthesis of Insecticide or Herbicide Precursors
A thorough review of scientific literature and patent databases reveals no specific studies or documented applications of this compound as a direct precursor in the chemical synthesis of insecticides or herbicides. While structurally related compounds containing bromo and dimethoxyphenyl moieties have been investigated for such purposes, there is no available research that details the use of this particular propene derivative in the development of agrochemical agents.
Applications in the Synthesis of Dyes, Pigments, and Imaging Materials
Similarly, there is a lack of published research or patents that describe the utilization of this compound in the synthesis of dyes, pigments, or imaging materials. The scientific community has explored various aromatic compounds for these applications; however, this specific molecule has not been identified as a key intermediate or building block in the production of coloring agents or materials for imaging technologies.
Chiral Auxiliary and Stereoselective Transformations
Derivatization for Asymmetric Induction in New C-C Bond Formations
The concept of a chiral auxiliary is fundamental to stereoselective synthesis, where a chiral molecule is temporarily incorporated to guide the formation of a specific stereoisomer. An extensive search of the chemical literature indicates that there are no reported instances of this compound being derivatized to serve as a chiral auxiliary for the purpose of asymmetric induction in new carbon-carbon bond formations.
Asymmetric Catalysis Involving this compound as a Substrate
Asymmetric catalysis is a powerful tool for creating chiral molecules. In this context, a substrate's structure is critical for achieving high enantioselectivity. There is currently no scientific literature or research data available that documents the use of this compound as a substrate in any asymmetric catalysis reactions.
Summary of Research Findings
Based on a comprehensive review of available scientific data, there is no documented evidence to support the application of this compound in the specific areas outlined above. The following table summarizes the lack of findings for each specified application.
| Application Area | Research Findings for this compound |
| 6.3.1. Insecticide or Herbicide Precursor Synthesis | No data available. |
| 6.3.2. Synthesis of Dyes, Pigments, and Imaging Materials | No data available. |
| 6.4.1. Derivatization for Asymmetric Induction in C-C Bond Formations | No data available. |
| 6.4.2. Asymmetric Catalysis as a Substrate | No data available. |
Synthesis and Reactivity of Derivatives and Analogues of 2 Bromo 3 2,4 Dimethoxyphenyl 1 Propene
Structural Modifications of the Aromatic Moiety
The 2,4-dimethoxy substituted phenyl group is a key feature influencing the molecule's electronic properties. Adjusting these substituents has been a primary focus of synthetic efforts, allowing for the fine-tuning of the compound's reactivity.
The synthesis of analogues with different alkoxy groups on the phenyl ring can be achieved by starting with appropriately substituted precursors. For instance, an analogue like 2-Bromo-3-(2-ethoxyphenyl)-1-propene has been documented. lookchem.com The general synthesis for such compounds often involves a Grignard reaction, where a substituted phenylmagnesium bromide is reacted with 2,3-dibromopropene. acs.org
Another significant variation is the replacement of the two methoxy (B1213986) groups with a methylenedioxy bridge, forming a 1,3-benzodioxole (B145889) ring system. The synthesis of these analogues can be approached through the bromination of a ketone precursor. For example, 1-(Benzo[d] acs.orgresearchgate.netdioxol-5-yl)-2-bromopropan-1-one is prepared by reacting 3,4-methylenedioxypropiophenone with bromine in a solvent like diethyl ether or chloroform. researchgate.neteuropa.eu This α-bromoketone is a key intermediate for further reactions. The naturally occurring compound Safrole, which features a methylenedioxy group and a propene chain, also serves as a relevant structural analogue. organic-chemistry.org
Table 1: Examples of Analogues with Varied Alkoxy Substituents
| Compound Name | Aromatic Substituent | Precursor Example | Reference |
|---|---|---|---|
| 2-Bromo-3-(2-ethoxyphenyl)-1-propene | 2-Ethoxy | 2-Ethoxyphenylmagnesium bromide | lookchem.com |
| 1-(Benzo[d] acs.orgresearchgate.netdioxol-5-yl)-2-bromopropan-1-one | 3,4-Methylenedioxy | 3,4-Methylenedioxypropiophenone | researchgate.neteuropa.eu |
The electronic nature of the aromatic ring can be further modified by introducing a variety of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The presence of these groups influences the reactivity of the entire molecule. Research has shown that electron-withdrawing groups can favor certain synthetic reactions. drugbank.com
The synthesis of these derivatives often involves multi-step procedures starting from a substituted benzene (B151609) derivative. For example, the synthesis of 2-Bromo-4-Methylpropiophenone, which contains an electron-donating methyl group, proceeds through the acetylation and subsequent bromination of p-toluidine.
Conversely, analogues with electron-withdrawing groups like nitro or additional halogens have been synthesized. The preparation of bis-Schiff bases from 2,4-dihydroxyacetophenone has yielded derivatives with a range of substituents, including nitro (EWG) and bromo (EWG), as well as methoxy (EDG) and hydroxyl (EDG) groups. For instance, 4-(1-((2-nitrobenzylidene)hydrazono)ethyl)benzene-1,3-diol incorporates a nitro group, while 4-(1-((4-bromo-2-fluorobenzylidene)hydrazono)ethyl)benzene-1,3-diol introduces additional halogens. Another route involves the direct bromination of a substituted benzaldehyde (B42025), such as the reaction of 3,4-dimethoxybenzaldehyde (B141060) with bromine in acetic acid to produce 2-bromo-4,5-dimethoxybenzaldehyde, a precursor for more complex nitriles.
Table 2: Derivatives with Various Electronic Groups on the Phenyl Ring
| Derivative Class | Substituent Type | Example Compound | Synthetic Approach | Reference |
|---|---|---|---|---|
| Electron-Donating | Methyl | 2-Bromo-4-Methylpropiophenone | Acetylation and bromination of p-toluidine | |
| Electron-Donating | Methoxy/Hydroxyl | 4-(1-((2-hydroxy-3-methoxybenzylidene)hydrazono)ethyl)benzene-1,3-diol | Condensation of a hydrazone with a substituted aldehyde | |
| Electron-Withdrawing | Nitro | 4-(1-((2-nitrobenzylidene)hydrazono)ethyl)benzene-1,3-diol | Condensation of a hydrazone with a substituted aldehyde |
Analogues featuring multiple halogen atoms on the phenyl ring represent a distinct class of derivatives. The synthesis of these compounds typically involves the exhaustive halogenation of an aromatic precursor. A well-documented example is the synthesis of 2,3,4,5,6-pentabromotoluene (B7788880) from toluene (B28343), which is achieved by heating with bromine in the presence of a catalyst like aluminum tribromide. This pentabrominated toluene can then be envisioned as a starting material for introducing the bromoallyl side chain.
Another approach involves building the molecule from polyhalogenated building blocks. Allyl pentabromophenyl ether, for instance, is a known compound where an allyl group is attached to a pentabrominated phenyl ring. Furthermore, multi-halogenated alkenes can be prepared from the reaction of phenols with compounds like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane), demonstrating a pathway to polyhalogenated aryl ethers containing a double bond.
Table 3: Examples of Polyhalogenated Phenyl Analogues
| Compound Name | Key Feature | Synthetic Precursor(s) | Reference |
|---|---|---|---|
| 2,3,4,5,6-Pentabromotoluene | Pentabrominated Ring | Toluene, Bromine, AlBr₃ | |
| Allyl pentabromophenyl ether | Pentabromophenyl group | Pentabromophenol, Allyl bromide | |
| 2-Bromo-2-chloro-1-fluoroethenyl phenyl ether | Polyhalogenated alkene and ether | Phenol, Halothane |
Modifications at the Propene Backbone
The propene chain is the other major site for structural modification, offering possibilities for chain length alteration and the introduction of new chemical functionalities.
Strategies to lengthen (homologation) or shorten (dehomologation) the alkene chain of 2-bromo-3-aryl-1-propene systems are not extensively detailed in the literature for this specific compound. However, general synthetic principles can be applied. For example, homologated structures such as 4-phenyl-1-butene (B1585249) have been studied in hydrogenation reactions, indicating the existence of analogues with extended side chains. researchgate.net The synthesis of such compounds could potentially be achieved through cross-coupling reactions or by starting with a different building block, such as a phenylbutyl derivative.
One relevant strategy for chain extension on a related system involves the sp3 C-H bond functionalization of methylarenes (like toluene) to create allylbenzene (B44316) derivatives. This method uses tetrabutylammonium (B224687) iodide (TBAI) and tert-butyl hydroperoxide (TBHP) to couple the methylarene with an alkene, effectively building a longer chain from a simpler precursor. While this builds the chain from a methyl group rather than extending an existing propene chain, it demonstrates a viable pathway to create substituted allylbenzene structures. Dehomologation would likely require oxidative cleavage of the double bond followed by subsequent chemical steps, a more complex synthetic challenge.
A significant area of research has been the introduction of functional groups, particularly carbonyls, onto the propene backbone, leading to α,β-unsaturated ketone derivatives known as chalcones. The synthesis of 2-bromo-propenone derivatives often starts with the aldol (B89426) condensation of a substituted benzaldehyde and an acetophenone (B1666503) to form a chalcone (B49325). This intermediate is then subjected to bromination to yield a dibromo-propanone. Subsequent dehydrobromination, typically using a base like triethylamine, eliminates one equivalent of HBr to generate the desired 2-bromo-prop-2-en-1-one structure.
This methodology has been used to create a variety of compounds, such as 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one and 1,3-diphenyl-2-bromo-2-propene-1-one. The strategy can be expanded to include other functionalities. For instance, (Z)-1-aryl-3-bromo-3-nitroprop-2-en-1-ones are synthesized via a halogenation-dehydrohalogenation strategy from (E)-1-aryl-3-nitroprop-2-en-1-ones, thus incorporating both a carbonyl and a nitro group onto the backbone. Aldehyde derivatives, such as 2-bromo-3-phenylpropanal, are also known, representing another type of carbonyl functionality on the chain. The introduction of a hydroxyl group can be accomplished through various routes, including the reduction of a ketone or starting from a hydroxylated precursor.
Table 4: Derivatives with Functional Groups on the Propene Backbone
| Functional Group | Example Compound | General Synthetic Method | Reference |
|---|---|---|---|
| Carbonyl (Ketone) | 1,3-Diphenyl-2-bromo-2-propene-1-one | Aldol condensation, bromination, dehydrobromination | |
| Carbonyl (Ketone) | 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one | Bromination of a chalcone followed by dehydrobromination | |
| Carbonyl and Nitro | (Z)-1-Aryl-3-bromo-3-nitroprop-2-en-1-one | Halogenation-dehydrohalogenation of a nitroalkene | |
| Carbonyl (Aldehyde) | 2-Bromo-3-phenylpropanal | Not specified |
Halogen Exchange Reactions and Their Synthetic Utility
The bromine atom in 2-Bromo-3-(2,4-dimethoxyphenyl)-1-propene is a vinylic halide, meaning it is directly attached to a double-bonded carbon. This structural feature governs its reactivity, making it generally unreactive towards classical nucleophilic substitution (SN2) reactions but an excellent participant in metal-catalyzed transformations. wikipedia.orgquora.com Halogen exchange reactions, therefore, typically require specific catalytic conditions to proceed efficiently.
Interconversion to Fluoro, Chloro, or Iodo Analogues
The conversion of the parent bromo compound into its fluoro, chloro, or iodo counterparts is a key strategy for tuning the molecule's reactivity for subsequent synthetic steps. Each analogue offers different properties and reactivities in processes like cross-coupling reactions.
Synthesis of 2-Iodo-3-(2,4-dimethoxyphenyl)-1-propene: The transformation of a vinylic bromide to a vinylic iodide is a synthetically valuable reaction, often referred to as a Finkelstein-type reaction. While traditional Finkelstein reactions (using sodium iodide in acetone) are effective for alkyl halides, vinylic halides require catalysis. wikipedia.orgiitk.ac.in Copper(I)-catalyzed methods are particularly effective, proceeding under mild conditions with high stereospecificity. organic-chemistry.orgthieme-connect.com The reaction of this compound with sodium iodide (NaI) or potassium iodide (KI) in the presence of a copper(I) salt (e.g., CuI) and a ligand such as L-proline or a diamine in a polar solvent like dioxane or ethanol (B145695) would be expected to yield the corresponding iodo analogue. organic-chemistry.orgorganic-chemistry.org
Synthesis of 2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene: The exchange of bromine for chlorine is less common than iodination. It represents the reverse of a typical halide exchange equilibrium. To drive the reaction towards the chloro product, a high concentration of a chloride salt with a soluble sodium or potassium byproduct is necessary. Using a reagent like lithium chloride (LiCl) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures could facilitate this exchange.
Synthesis of 2-Fluoro-3-(2,4-dimethoxyphenyl)-1-propene: The direct nucleophilic substitution of a vinylic bromide with a fluoride (B91410) ion is challenging due to the high C-F bond energy and the poor leaving group ability of fluoride in the reverse reaction. The classic Swarts reaction, which uses metal fluorides, is one approach. ncert.nic.in More contemporary methods might involve palladium-catalyzed fluorination using specialized fluoride sources, although these are more commonly applied to aryl halides. organic-chemistry.org The synthesis of this analogue remains a significant synthetic challenge and would likely require the development of a bespoke multi-step pathway rather than a direct exchange.
| Target Analogue | Proposed Reagents and Catalysts | Reaction Type | Key Considerations |
|---|---|---|---|
| 2-Iodo-3-(2,4-dimethoxyphenyl)-1-propene | NaI or KI, CuI (catalyst), L-Proline or Diamine (ligand) | Copper-Catalyzed Finkelstein Reaction organic-chemistry.orgorganic-chemistry.org | Maintains stereochemistry of the double bond. organic-chemistry.org |
| 2-Chloro-3-(2,4-dimethoxyphenyl)-1-propene | High concentration of LiCl or CuCl, polar aprotic solvent (e.g., DMF) | Equilibrium-Driven Halide Exchange | Requires forcing conditions (high temperature and concentration). |
| 2-Fluoro-3-(2,4-dimethoxyphenyl)-1-propene | Metal fluorides (e.g., AgF, KF) or specialized fluorinating agents | Nucleophilic Fluorination (e.g., Swarts type) ncert.nic.in | Very challenging for vinylic bromides; may require indirect methods. |
Comparative Reactivity Studies of Different Halogenated Derivatives
The synthetic utility of the halogenated analogues of 3-(2,4-dimethoxyphenyl)-1-propene is largely determined by the nature of the carbon-halogen (C-X) bond. The reactivity generally follows the order I > Br > Cl > F, which is inversely related to the C-X bond strength. frontiersin.org
This trend is most pronounced in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are common applications for vinylic halides. frontiersin.orgfrontiersin.org Vinylic iodides are the most reactive substrates, often undergoing oxidative addition to a metal center (like palladium(0)) under the mildest conditions. Vinylic bromides are also excellent substrates and are widely used due to their balance of reactivity and stability. Vinylic chlorides are more robust and less expensive but require more active catalysts or harsher reaction conditions to react. Vinylic fluorides are typically unreactive in these cross-coupling reactions.
In contrast to allylic halides, which are highly reactive in SN2 substitutions due to stabilization of the transition state, vinylic halides are notoriously unreactive in such reactions. wikipedia.orglibretexts.org This low reactivity is attributed to the sp² hybridization of the carbon atom and the increased strength of the C-X bond. Therefore, a direct comparison of SN2 reactivity is less relevant for this class of compounds.
| Analogue (X) | C-X Bond Energy (approx. kJ/mol) | Relative Reactivity in Cross-Coupling | Typical Reaction Conditions |
|---|---|---|---|
| Fluoro | ~485 | Very Low / Inert | Generally unreactive. |
| Chloro | ~340 | Low | Requires highly active catalysts and/or high temperatures. frontiersin.org |
| Bromo | ~285 | Medium | Standard choice for many cross-coupling reactions. |
| Iodo | ~210 | High | Reacts under the mildest conditions. frontiersin.orgfrontiersin.org |
Synthesis of Cyclic and Saturated Analogues
The carbon skeleton of this compound can be modified to create both cyclic structures and saturated chains, leading to novel molecular frameworks.
Intramolecular Cyclization Pathways to Form Ring Systems
The combination of a vinylic halide and a proximate aromatic ring within the same molecule provides an ideal substrate for intramolecular cyclization reactions, primarily through palladium-catalyzed or radical-mediated pathways.
Intramolecular Heck Reaction: This is a powerful method for forming rings, where a palladium catalyst first undergoes oxidative addition into the C-Br bond. wikipedia.orgorganicreactions.org The resulting organopalladium intermediate can then add across the intramolecular double bond. For this compound, this could potentially lead to a six-membered ring (a dihydronaphthalene derivative) via a 6-endo-trig cyclization onto the alkene. researchgate.netlibretexts.org The reaction is typically carried out with a palladium(0) source, a phosphine (B1218219) ligand, and a base. The regioselectivity and success of the cyclization depend heavily on the specific reaction conditions. chim.it
Radical Cyclization: An alternative pathway involves the generation of a vinylic radical. wikipedia.org Using a radical initiator such as azobisisobutyronitrile (AIBN) and a mediator like tris(trimethylsilyl)silane (B43935) (TTMSS), the C-Br bond can be homolytically cleaved. nih.gov The resulting vinylic radical could then attack the ortho position of the dimethoxyphenyl ring in a 5-exo-trig cyclization to form a five-membered indene-type ring system. nih.gov The cyclized radical intermediate would then be quenched by a hydrogen atom from the mediator to give the final product.
| Pathway | Key Reagents | Plausible Product Type | Mechanism Highlights |
|---|---|---|---|
| Intramolecular Heck Reaction | Pd(0) catalyst (e.g., Pd(OAc)₂, PPh₃), Base (e.g., Et₃N) | Dihydronaphthalene derivative | Involves organopalladium intermediates. wikipedia.orgorganicreactions.org |
| Radical Cyclization | Radical initiator (AIBN), Mediator (e.g., (TMS)₃SiH) | Substituted Indene derivative | Proceeds via a vinylic radical intermediate. wikipedia.orgnih.gov |
Hydrogenation for Preparation of Saturated Bromo-Phenylpropanes
The selective reduction of the propene double bond provides access to the saturated analogue, 1-Bromo-2-(2,4-dimethoxyphenyl)propane. This transformation is typically achieved through catalytic hydrogenation. libretexts.orglibretexts.org
The primary challenge in this reaction is to reduce the C=C double bond without causing hydrogenolysis (cleavage) of the C-Br bond, a common side reaction, particularly with highly active palladium catalysts. illinois.edu The choice of catalyst and conditions is therefore critical.
Standard catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel are commonly employed for alkene hydrogenation. libretexts.org To enhance selectivity and prevent dehalogenation, milder conditions (e.g., lower hydrogen pressure, room temperature) are preferred. The use of specific catalysts, such as rhodium on carbon (Rh/C), or the addition of catalyst inhibitors (poisons) like quinoline (B57606) or sulfur compounds, can suppress unwanted hydrogenolysis of the C-Br bond. illinois.edu A successful hydrogenation would yield 1-bromo-2-(2,4-dimethoxyphenyl)propane, a saturated alkyl halide.
| Target Product | Catalyst System | Key Challenge | Proposed Solution |
|---|---|---|---|
| 1-Bromo-2-(2,4-dimethoxyphenyl)propane | H₂, Pd/C or PtO₂ or Rh/C | Hydrogenolysis of the C-Br bond. illinois.edu | Use of milder conditions; potentially employing a more selective catalyst like Rh/C or adding a catalyst inhibitor. |
Q & A
Basic: What are the optimal synthetic routes for 2-Bromo-3-(2,4-dimethoxyphenyl)-1-propene, and how do reaction conditions influence yield?
Answer:
The synthesis of halogenated alkenes like this compound typically involves bromination of a precursor alkene. For analogous compounds (e.g., 2-Bromo-3-(3,5-dichlorophenyl)-1-propene), bromine (Br₂) in inert solvents like dichloromethane (CH₂Cl₂) at low temperatures (0–5°C) minimizes side reactions like over-bromination or polymerization . For the target compound, the precursor 3-(2,4-dimethoxyphenyl)-1-propene would undergo electrophilic addition of Br₂. Reaction optimization should include:
- Temperature control : Lower temperatures (e.g., 0°C) favor regioselectivity for the allylic bromine position.
- Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂) stabilize intermediates.
- Stoichiometry : Excess Br₂ may lead to di-brominated byproducts.
Yield analysis via HPLC or GC-MS is recommended to quantify purity and byproduct formation .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy :
- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) confirm the 2,4-dimethoxyphenyl group. Allylic protons (δ 5.5–6.5 ppm) and bromine-induced deshielding aid structural assignment.
- ¹³C NMR : The brominated carbon (C-2) appears at δ 90–100 ppm, while methoxy carbons are δ 55–60 ppm .
- IR spectroscopy : C=C stretching (~1640 cm⁻¹) and C-Br stretching (~550 cm⁻¹) validate alkene and bromine functionalities.
- Mass spectrometry (HRMS) : Molecular ion peaks confirm the molecular formula (C₁₁H₁₃BrO₂⁺), with fragmentation patterns indicating loss of Br or methoxy groups .
Advanced: How do electron-donating substituents (e.g., methoxy groups) on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?
Answer:
The 2,4-dimethoxy groups enhance electron density on the phenyl ring, activating it toward electrophilic substitution but potentially complicating transition-metal-catalyzed reactions (e.g., Suzuki coupling). Key considerations:
- Steric effects : The 2-methoxy group may hinder catalyst access to the aryl bromide.
- Electronic effects : Electron-rich aryl bromides require tailored catalysts (e.g., Pd(PPh₃)₄) to avoid oxidative addition inefficiency.
Comparative studies with non-substituted analogs (e.g., 2-Bromo-3-phenyl-1-propene) show that methoxy groups reduce reaction rates in cross-couplings but improve stability toward hydrolysis .
Advanced: What computational methods are suitable for predicting the biological activity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) to predict nucleophilic/electrophilic sites for enzyme binding.
- Molecular docking : Simulates interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina. The bromine atom’s hydrophobic character and methoxy groups’ hydrogen-bonding capacity are critical for binding affinity .
- ADMET prediction : Tools like SwissADME assess bioavailability, with methoxy groups improving solubility but bromine increasing metabolic stability .
Advanced: How does the crystal structure of this compound inform its stability and intermolecular interactions?
Answer:
X-ray crystallography reveals:
- Packing motifs : Halogen bonding (C-Br⋯O) between bromine and methoxy oxygen stabilizes the lattice.
- Torsional angles : The dihedral angle between the phenyl ring and propene chain (e.g., ~15° in analogs) affects conformational flexibility and reactivity .
- Thermal stability : Strong intermolecular interactions (e.g., van der Waals forces) correlate with higher melting points compared to non-methoxy analogs .
Advanced: What strategies mitigate contradictions in reported biological activity data for halogenated alkenes like this compound?
Answer:
Discrepancies often arise from:
- Purity variability : Impurities (e.g., residual solvents) skew bioassay results. Rigorous purification (e.g., column chromatography with hexane/ethyl acetate) is essential .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) impact IC₅₀ values. Meta-analyses should normalize protocols .
- Isomerism : Cis/trans isomerism in the propene chain may alter bioactivity. Stereochemical analysis via chiral HPLC or NOESY NMR is critical .
Basic: How does the electronic nature of substituents affect the compound’s UV-Vis absorption profile?
Answer:
- Methoxy groups : Act as electron donors, red-shifting absorption maxima (λmax) due to extended π-conjugation. For example, λmax for 2,4-dimethoxyphenyl derivatives is ~270 nm vs. ~250 nm for non-substituted analogs.
- Bromine : Introduces n→σ* transitions, creating a secondary absorption band at ~210 nm.
Solvent polarity (e.g., ethanol vs. hexane) further modulates λmax via solvatochromism .
Advanced: What catalytic systems are effective for asymmetric synthesis of enantiomerically pure derivatives of this compound?
Answer:
- Chiral ligands : Binap (BINAP) or Salen ligands with Pd or Cu catalysts induce asymmetry in allylic alkylation or Heck reactions.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the racemic mixture.
Recent studies with similar bromoalkenes achieved >90% enantiomeric excess (ee) using Rh-catalyzed hydrogenation .
Basic: How does the compound’s stability vary under acidic vs. basic conditions?
Answer:
- Acidic conditions : Methoxy groups undergo demethylation (e.g., with HBr/HOAc), forming phenolic byproducts.
- Basic conditions : The allylic bromide is susceptible to elimination (e.g., E2 mechanism), forming a diene.
Stability studies in pH-buffered solutions (e.g., 1M HCl vs. 1M NaOH) monitored via TLC or NMR show degradation within 24 hours under basic conditions .
Advanced: What role does this compound play in natural product synthesis?
Answer:
It serves as a key intermediate for:
- Terpenoid derivatives : The propene chain mimics isoprene units, enabling cyclization reactions to form cyclic ethers or lactones.
- Alkaloid precursors : Functionalization via Buchwald-Hartwig amination introduces nitrogen moieties.
For example, analogs of this compound have been used in the total synthesis of sesquiterpene lactones with anti-inflammatory activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
